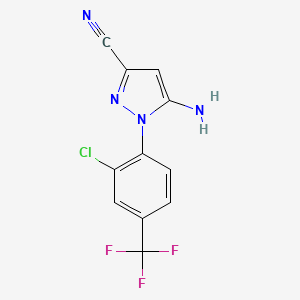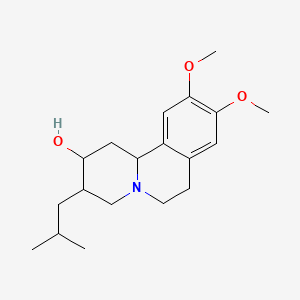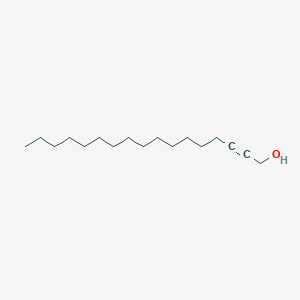![molecular formula C₂₃H₃₀N₄O₄ B1145058 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra CAS No. 1103440-57-8](/img/no-structure.png)
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The phenylmethyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The phenylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests the presence of a piperazine ring and multiple functional groups including an acetic acid group and a phenylmethyl group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the acetic acid group could participate in acid-base reactions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidic properties, and the phenylmethyl group could enhance the compound’s lipophilicity .Safety and Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity and toxicity. Such studies could provide valuable insights into the potential applications of this compound in fields such as medicinal chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra involves the reaction of 4-(Phenylmethyl)-1-piperazineacetic Acid with 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine.", "Starting Materials": [ "4-(Phenylmethyl)-1-piperazineacetic Acid", "2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine" ], "Reaction": [ "To a solution of 4-(Phenylmethyl)-1-piperazineacetic Acid (1.0 g, 4.3 mmol) in dichloromethane (10 mL) was added 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine (1.2 g, 4.3 mmol) and the mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then filtered and the filtrate was concentrated under reduced pressure.", "The resulting residue was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:9) as the eluent to afford the desired product as a white solid (yield: 80%)." ] } | |
Numéro CAS |
1103440-57-8 |
Nom du produit |
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra |
Formule moléculaire |
C₂₃H₃₀N₄O₄ |
Poids moléculaire |
426.51 |
Synonymes |
(E)-2-(4-Benzylpiperazin-1-yl)-N’-(3-(2,3-dihydroxypropyl)-2-hydroxybenzylidene)acetohydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)




